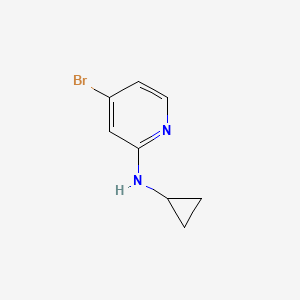

4-Bromo-N-cyclopropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZYUOHICTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682475 | |

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-84-3 | |

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Cyclopropylpyridin 2 Amine

Strategies for Constructing the Pyridine (B92270) Core with Substituents

The initial phase in the synthesis of 4-Bromo-N-cyclopropylpyridin-2-amine is the construction of a suitably substituted pyridine ring. This can be approached through two main strategies: the functionalization of a pre-existing pyridine ring or the de novo synthesis of the pyridine core through cyclization reactions.

Precursor Synthesis via Pyridine Ring Functionalization

A common and direct approach to obtaining a key precursor, 2-amino-4-bromopyridine (B18318), involves the functionalization of existing pyridine derivatives. Several methods have been reported, starting from different commercially available pyridines.

One documented route begins with 4-bromopyridine (B75155) hydrochloride. This process involves a three-step sequence: esterification, amination, and a Hofmann degradation. chemspider.comwikipedia.org While specific reagents for each step in this exact sequence are not fully detailed in the available literature, the general transformations are well-established in organic synthesis.

A third approach involves the direct bromination of 2-aminopyridine (B139424). However, controlling the regioselectivity of this reaction to favor the 4-position over other positions can be challenging and may require the use of protecting groups. nih.gov

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Precursor | Ref. |

| 4-Bromopyridine hydrochloride | Esterification, Amination, Hofmann degradation | 4-Bromopyridine-2-carboxylate, 4-Bromopicolinamide | 2-Amino-4-bromopyridine | chemspider.comwikipedia.org |

| 2,4-Dibromopyridine-N-oxide | Ammoniation, Reduction | 4-Bromo-2-aminopyridine-N-oxide | 2-Amino-4-bromopyridine | chemrxiv.org |

| 2-Aminopyridine | Bromination | - | 2-Amino-4-bromopyridine | nih.gov |

Cyclization Reactions for Pyridine Ring Formation

While the functionalization of a pre-existing pyridine ring is a common strategy, the construction of the substituted pyridine core through cyclization reactions offers an alternative approach. These methods typically involve the condensation of acyclic precursors. Although specific examples leading directly to this compound are not prevalent in the literature, general pyridine syntheses, such as the Hantzsch pyridine synthesis or variations thereof, could theoretically be adapted to produce a similarly substituted pyridine ring. google.com Such approaches would require the careful selection of starting materials bearing the necessary functionalities or precursors that can be readily converted to the desired bromo and cyclopropylamino groups after the pyridine ring has been formed.

Installation of the Bromine Atom at the C-4 Position

The introduction of a bromine atom specifically at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through directed bromination techniques or halogen exchange reactions.

Directed Bromination Techniques on Pyridine Scaffolds

Achieving regioselective bromination at the C-4 position of a pyridine ring, especially one bearing an activating amino group at C-2, requires careful control of reaction conditions. The amino group strongly directs electrophilic substitution to the C-3 and C-5 positions. Therefore, direct bromination of 2-aminopyridine often leads to a mixture of products. nih.gov

To circumvent this, protecting group strategies are often employed. wikipedia.org The amino group can be protected, for example, as a carbamate, which can alter its directing effect or reduce its reactivity, allowing for more controlled bromination at the desired C-4 position. Following the bromination, the protecting group is removed to yield 4-bromo-2-aminopyridine.

Alternatively, specific reagents and conditions have been developed to achieve regioselective halogenation. For instance, the use of Selectfluor in combination with lithium bromide has been reported for the regioselective bromination of some 2-aminopyridines. chemspider.com

| Substrate | Brominating Agent | Conditions | Product | Ref. |

| 2-Aminopyridine (with protecting group) | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Varies depending on protecting group | 4-Bromo-2-aminopyridine (after deprotection) | wikipedia.org |

| 2-Aminopyridines | LiBr / Selectfluor | Mild conditions | Regioselectively brominated 2-aminopyridines | chemspider.com |

Halogen Exchange Reactions for Bromine Introduction

Formation of the N-Cyclopropylamino Moiety

The final key step in the synthesis is the formation of the N-cyclopropylamino group at the C-2 position of the 4-bromopyridine scaffold. This is typically achieved through a cross-coupling reaction, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods. wikipedia.orgnumberanalytics.com

The starting material for this step is often 2,4-dibromopyridine (B189624). The rationale for using the dibromo derivative is that the bromine atom at the C-2 position is generally more reactive towards nucleophilic substitution than the one at the C-4 position in palladium-catalyzed reactions. This allows for the selective introduction of the cyclopropylamino group at C-2.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. numberanalytics.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2,4-dibromopyridine with cyclopropylamine (B47189) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemspider.comnih.gov

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination. The reaction would involve heating 2,4-dibromopyridine with cyclopropylamine in the presence of a copper catalyst and a base. wikipedia.org

| Reaction Type | Starting Material | Reagents | Key Conditions | Product | Ref. |

| Buchwald-Hartwig Amination | 2,4-Dibromopyridine | Cyclopropylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert atmosphere, Toluene, 80°C | This compound | chemspider.comnih.gov |

| Ullmann Condensation | 2,4-Dibromopyridine | Cyclopropylamine, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High temperature, Polar solvent (e.g., DMF) | This compound | wikipedia.orgrsc.org |

Amination Reactions Utilizing Cyclopropylamine Precursors

The direct reaction of a suitably substituted pyridine with cyclopropylamine represents a fundamental approach to forming the desired N-cyclopropyl amine linkage. This strategy typically involves the reaction of a precursor like 2,4-dibromopyridine with cyclopropylamine. In such a reaction, cyclopropylamine acts as a nucleophile, displacing a halide from the pyridine ring.

These reactions can be challenging. The direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can sometimes lead to multiple alkylations, although this is less of a concern when forming an N-aryl bond. youtube.com More significantly, the reactivity of the pyridine ring and the conditions required can be demanding. The use of a primary amine like cyclopropylamine as the nitrogen source is a direct method for installing the N-cyclopropyl group onto the pyridine scaffold. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridines

Nucleophilic Aromatic Substitution (SNAr) provides a classic pathway for the synthesis of substituted pyridines. sci-hub.se This mechanism is particularly effective for pyridines, especially those bearing halogens at the 2- or 4-positions. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the expulsion of a leaving group, typically a halide. youtube.com

For the synthesis of this compound, a potential SNAr strategy would involve the reaction of 2,4-dibromopyridine with cyclopropylamine. The amine would preferentially attack the more reactive 2-position of the pyridine ring.

Key features of SNAr on halopyridines:

Reactivity Order: The reactivity of halogens as leaving groups in SNAr can be counterintuitive. The rate-determining step is often the initial nucleophilic attack, which is accelerated by electron-withdrawing groups. Therefore, fluorine, being the most electronegative, can sometimes lead to faster reactions than other halogens. sci-hub.seyoutube.com

Reaction Conditions: SNAr reactions on less activated substrates often require forcing conditions, such as high temperatures, to proceed at a reasonable rate. sci-hub.seyoutube.com The use of microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se

Regioselectivity: In di-halogenated pyridines, the site of substitution is influenced by the electronic effects and the relative stability of the Meisenheimer intermediate.

While viable, the SNAr approach can suffer from limitations such as harsh reaction conditions and potential side reactions, which has led to the development of milder, metal-catalyzed alternatives. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches to Related Structures

Palladium-catalyzed cross-coupling reactions have become essential tools in organic synthesis, offering high efficiency and broad functional group tolerance under mild conditions. researchgate.net These methods are particularly valuable for constructing C-C and C-N bonds, which are central to the synthesis of complex molecules like this compound. researchgate.netnih.gov

Suzuki-Miyaura Coupling Strategies for Cyclopropyl (B3062369) Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netlibretexts.org This method is an attractive strategy for introducing the cyclopropyl group onto an aromatic or heteroaromatic ring. nih.gov In a synthetic route towards the target molecule, one could envision coupling a 2-amino-4-bromopyridine with a cyclopropylboronic acid derivative, or conversely, coupling a 4-bromo-2-(cyclopropylamino)pyridine precursor with a boron-containing reagent. However, the former is more common for installing the cyclopropyl group itself.

The reaction is prized for its mild conditions and the stability of the boronic acid reagents. nih.gov The general catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Cyclopropanation

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.orgnih.gov |

| Ligand | SPhos, RuPhos, P(t-Bu)₃ | Stabilizes the catalyst and facilitates the catalytic cycle. nih.govacs.org |

| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate (B8364958) | Source of the cyclopropyl nucleophile. nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation. libretexts.orgacs.org |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Provides the medium for the reaction. acs.org |

The use of potassium cyclopropyltrifluoroborate salts has emerged as a stable and effective alternative to the often-unstable cyclopropylboronic acid. nih.gov Optimization of the catalyst system, including the choice of ligand, is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.gov

Buchwald-Hartwig Amination Methods for N-Cyclopropyl Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over traditional methods. wikipedia.orglibretexts.org This reaction is exceptionally well-suited for the synthesis of this compound by directly coupling a precursor like 2,4-dibromopyridine or 2-amino-4-bromopyridine with cyclopropylamine. It allows for the formation of the N-cyclopropyl bond under much milder conditions than SNAr reactions. wikipedia.org

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been developed, highlighting its utility in synthesizing aminopyridines that are otherwise difficult to access. nih.gov The reaction's success hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org However, some studies have noted that cyclopropylamine can be a challenging substrate under certain catalyst systems, indicating the need for careful optimization. nih.gov

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Component | Example | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | BINAP, DPPF, t-BuXPhos, BrettPhos | Key to catalyst activity, stability, and selectivity. wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | The reaction medium. |

The development of successive "generations" of catalysts has expanded the scope of the Buchwald-Hartwig amination to include a vast range of aryl halides and amines. wikipedia.org

Stille Coupling and Other Metal-Mediated Transformations

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds, in this case by coupling an organotin (stannane) reagent with an organic halide. organic-chemistry.orgwikipedia.org This method could be employed to introduce the cyclopropyl group by reacting a cyclopropylstannane with a 2-amino-4-bromopyridine precursor.

The key advantages of the Stille reaction include the air and moisture stability of the organostannane reagents and their tolerance of a wide variety of functional groups. thermofisher.com The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org However, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product, which has led to the wider adoption of the Suzuki coupling in many applications. organic-chemistry.orgyoutube.com

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and waste. This is true for any of the chosen synthetic routes, but it is especially critical for palladium-catalyzed processes.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for industrial applications. Catalyst loadings as low as 0.25–1 mol% have been shown to be effective in some Suzuki-Miyaura reactions. nih.gov

Ligand Selection: The choice of ligand dramatically impacts the reaction's efficiency, scope, and selectivity. researchgate.net For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often required for high turnover rates. wikipedia.org

Base and Solvent: The nature of the base and solvent can influence reaction rates and yields. The choice is often interdependent with the substrates and catalyst system.

Temperature and Reaction Time: Balancing temperature and reaction time is necessary to ensure complete conversion without promoting decomposition or side reactions. Microwave heating can sometimes be used to accelerate reactions. sci-hub.se

Table 3: Key Parameters for Optimization in a Cross-Coupling Synthesis

| Parameter | Objective | Example Consideration |

|---|---|---|

| Catalyst System | High turnover, selectivity | Screening different Pd sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). nih.gov |

| Base | Efficiency, compatibility | Comparing inorganic (K₂CO₃, K₃PO₄) vs. organic bases. |

| Solvent | Solubility, safety, cost | Evaluating solvents like toluene, dioxane, or 2-MeTHF. |

| Temperature | Minimize energy, prevent degradation | Finding the lowest effective temperature for the reaction. |

| Substrate Ratio | Maximize conversion of limiting reagent | Using a slight excess of one reagent, such as the cyclopropylamine or boron source. |

Systematic optimization of these variables is essential for developing a robust, scalable, and economically viable process for the synthesis of this compound.

Solvent Effects and Catalysis in Synthetic Routes

The efficiency of the synthesis of this compound is highly dependent on the solvent and the catalytic system employed. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, offers a versatile platform where these parameters can be fine-tuned for optimal performance. organic-chemistry.orgnih.govlibretexts.org

Catalysis:

The catalytic system typically comprises a palladium precursor and a phosphine-based ligand. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. chemspider.com The choice of ligand is critical in facilitating the catalytic cycle and preventing the formation of undesired byproducts. For the amination of bromopyridines, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as 1,3-Bis(diphenylphosphino)propane (dppp) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have been successfully employed in related transformations. chemspider.comamazonaws.comdatapdf.com The use of chelating bis(phosphine) ligands can prevent the formation of bis-pyridyl complexes that might otherwise terminate the catalytic cycle. datapdf.com

Solvent Effects:

The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents with relatively high boiling points are often used to facilitate the reaction at elevated temperatures. Toluene is a commonly used solvent for Buchwald-Hartwig aminations, providing good solubility for the reactants and catalyst system. chemspider.comamazonaws.commdpi.com Other solvents like diethyl ether and dioxane have also been reported for similar cross-coupling reactions. datapdf.comresearchgate.net The polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the intermediates in the catalytic cycle.

| Catalyst System | Ligand | Solvent | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ | dppp | Toluene | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate & Cyclopropylamine | 4-(6-Cyclopropylamino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | 55 | amazonaws.com |

| Pd(OAc)₂ | (±)-BINAP | Toluene | 2-chloropyridine & Cyclohexylamine | 2-(Cyclohexylamino)pyridine | - | datapdf.com |

| [Pd₂(dba)₃] | (±)-BINAP | Toluene | 2-bromo-6-methyl pyridine & (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| Pd(dppf)Cl₂ | - | water/1,4-dioxane (5:1) | 4-Bromo-2-methylpyridine & Phenylboronic acid | 2-methyl-4-phenylpyridine | 81 | researchgate.net |

Note: The table presents data for the synthesis of related aminopyridine compounds to illustrate the effects of different catalytic systems and solvents.

Yield Enhancement and Purity Considerations in Research Scale-Up

Scaling up the synthesis of this compound from the research laboratory to a larger scale presents several challenges. Key considerations include maintaining high yields, ensuring product purity, and developing practical purification methods.

Yield Enhancement:

To enhance the yield, optimization of reaction parameters is crucial. This includes the stoichiometry of the reactants, the catalyst loading, the choice of base, and the reaction temperature and time. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base in Buchwald-Hartwig aminations that facilitates the deprotonation of the amine and promotes the catalytic cycle. chemspider.comamazonaws.com The use of an excess of the amine can also drive the reaction to completion. amazonaws.com Careful control of the reaction temperature is important to balance the reaction rate with the potential for catalyst decomposition or side reactions.

Purity Considerations and Purification:

The primary impurity in the synthesis of this compound from 2,4-dibromopyridine is the isomeric product, 2-Bromo-N-cyclopropylpyridin-4-amine, and potentially the di-aminated product. Achieving high regioselectivity for the substitution at the 2-position is a major goal. The higher reactivity of the 2-bromo position on the pyridine ring generally favors the desired product.

Purification of the final product is typically achieved through column chromatography. amazonaws.comdatapdf.com The choice of eluent system is critical for separating the desired product from unreacted starting materials, the catalyst residue, and any isomeric byproducts. For larger scale preparations, recrystallization can be a more practical purification method. The crude product can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor. chemspider.com

| Starting Material | Reagents | Conditions | Purification Method | Yield (%) | Reference |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Cyclopropylamine, Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80 °C, 14 h | Flash chromatography | 55 | amazonaws.com |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOt-Bu | Toluene, 80 °C, 4 h | Recrystallization from pentane/diethyl ether | 60 | chemspider.com |

| 4-Bromo-2-methylpyridine | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | water/1,4-dioxane (5:1), 120 °C, microwave | Not specified | 81 | researchgate.net |

Note: This table provides examples of reaction conditions and purification methods used in the synthesis of related aminopyridine compounds.

Novel Reagents and Methodologies for Efficient Synthesis

The field of cross-coupling chemistry is continuously evolving, with the development of new catalysts, ligands, and methodologies aimed at improving efficiency, expanding substrate scope, and promoting more sustainable reaction conditions.

Novel Catalysts and Ligands:

Alternative Synthetic Approaches:

While the Buchwald-Hartwig amination is a powerful tool, alternative synthetic strategies such as nucleophilic aromatic substitution (SNAr) could also be considered. masterorganicchemistry.com For an SNAr reaction to be efficient, the pyridine ring needs to be activated by electron-withdrawing groups. In the case of 2,4-dibromopyridine, the bromine atoms themselves are electron-withdrawing, which could facilitate nucleophilic attack by cyclopropylamine, particularly at elevated temperatures or under microwave irradiation. However, controlling the regioselectivity in such reactions can be challenging.

The development of palladium-catalyzed reactions that proceed in greener solvents, such as water or ionic liquids, is an area of active research. researchgate.net Such methodologies would offer significant environmental benefits, particularly for large-scale production.

Chemical Transformations and Reactivity of 4 Bromo N Cyclopropylpyridin 2 Amine

Reactivity at the Bromine Center (C-4)

The carbon-bromine bond at the C-4 position is the primary site for introducing molecular diversity through cross-coupling and substitution reactions. Its susceptibility to oxidative addition with transition metals and direct attack by nucleophiles makes it a key functional group for synthetic elaboration.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C(sp²)-Br bond in 4-Bromo-N-cyclopropylpyridin-2-amine is well-suited for such transformations, including the Suzuki, Sonogashira, and Negishi reactions.

Suzuki Coupling : This reaction couples the bromo-pyridine with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. expresspolymlett.com For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-4 position. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org Aryl bromides with electron-withdrawing groups generally show high reactivity. researchgate.net

Sonogashira Coupling : This method is used to form a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This transformation allows for the introduction of alkynyl moieties at the C-4 position of the pyridine (B92270) ring, leading to the formation of arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. cetjournal.it

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp³), as well as C(sp²)-C(sp²), bonds. nih.govnih.gov For the target molecule, after converting an appropriate coupling partner into an organozinc reagent, it can be coupled at the C-4 position. organic-chemistry.orgbath.ac.uk

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 4-Aryl-N-cyclopropylpyridin-2-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine (B6355638) | 4-Alkynyl-N-cyclopropylpyridin-2-amine |

| Negishi | Ar-ZnCl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None required | 4-Aryl-N-cyclopropylpyridin-2-amine |

The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates nucleophilic aromatic substitution (SNAr). youtube.com The bromine atom at C-4 can be displaced by a variety of heteroatom nucleophiles, such as those based on oxygen, nitrogen, and sulfur. This reactivity is enhanced by the activating effect of the ring nitrogen.

In these reactions, a strong nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the bromide ion restores the aromaticity of the ring. The general reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.govrsc.org Reactions with amines, alkoxides, and thiolates can provide access to a wide array of 4-substituted 2-aminopyridine (B139424) derivatives.

| Nucleophile Type | Example Reagent | Product Class |

|---|---|---|

| Oxygen Nucleophile | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-N-cyclopropylpyridin-2-amine |

| Nitrogen Nucleophile | Piperidine | 4-(Piperidin-1-yl)-N-cyclopropylpyridin-2-amine |

| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-N-cyclopropylpyridin-2-amine |

The bromine atom can be used to generate organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups. Two common methods for this are metal-halogen exchange to form an organolithium species and the formation of a Grignard reagent.

Lithiation : Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can induce a bromine-lithium exchange. growingscience.com This process forms a highly reactive 4-lithiated pyridine intermediate. semanticscholar.orgresearchgate.net This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Grignard Reagent Formation : The corresponding Grignard reagent can be prepared by reacting the bromo-pyridine with magnesium metal. researchgate.netclockss.org This organomagnesium intermediate is less reactive and more selective than its organolithium counterpart. nih.gov It readily reacts with carbonyl compounds and other electrophiles, providing another route for C-C bond formation at the C-4 position.

| Intermediate | Formation Reagent | Electrophile (E+) | Product Structure (after workup) |

|---|---|---|---|

| 4-Lithio-N-cyclopropylpyridin-2-amine | n-BuLi, -78 °C | 1. CO₂; 2. H₃O⁺ | 2-(Cyclopropylamino)pyridine-4-carboxylic acid |

| 4-Lithio-N-cyclopropylpyridin-2-amine | n-BuLi, -78 °C | Benzaldehyde | (2-(Cyclopropylamino)pyridin-4-yl)(phenyl)methanol |

| (2-(Cyclopropylamino)pyridin-4-yl)magnesium bromide | Mg, THF | Acetone | 2-(2-(Cyclopropylamino)pyridin-4-yl)propan-2-ol |

Transformations Involving the N-Cyclopropylamino Group

The N-cyclopropylamino moiety provides two distinct sites for chemical modification: the secondary amine and the cyclopropyl (B3062369) ring itself.

The secondary amine of the N-cyclopropylamino group exhibits typical reactivity, allowing for acylation, alkylation, and sulfonylation reactions. These transformations modify the electronic and steric properties of the amino group and can be used to introduce further functionality or modulate the biological activity of the parent molecule.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative (an amide).

Alkylation : The secondary amine can be alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.

Sulfonylation : Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base provides the corresponding sulfonamide. researchgate.net The sulfonylation of 2-aminopyridines can sometimes be directed to other positions on the pyridine ring under specific catalytic conditions. acs.org

| Reaction Type | Reagent | Base | Product Class |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(4-bromo-2-pyridinyl)-N-cyclopropylacetamide |

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | 4-Bromo-N-cyclopropyl-N-methylpyridin-2-amine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | N-(4-bromo-2-pyridinyl)-N-cyclopropyl-4-methylbenzenesulfonamide |

The cyclopropyl group is a three-membered carbocycle with significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. It can also participate in cycloaddition reactions.

Ring-Opening Reactions : The cyclopropyl ring can be opened under acidic or thermal conditions, or through transition-metal catalysis. For N-cyclopropyl amides, ring-opening rearrangements can occur in the presence of a Lewis acid like AlCl₃, potentially leading to N-(2-chloropropyl)amides. researchgate.net The high ring-strain energy makes C-C bond cleavage a favorable process. iastate.edu In some cases, deprotonation of a dearomatized pyridine ring can trigger ring-opening or contraction. nih.gov

Cycloadditions : The strained σ-bonds of the cyclopropyl group can participate in cycloaddition reactions. For instance, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with electron-deficient olefins under photochemical conditions to form cyclopentylamine (B150401) derivatives. chemrxiv.org This reaction proceeds through a single electron transfer (SET) pathway, initiated by photoactivation. Similarly, aryl cyclopropyl ketones can participate in visible light-photocatalyzed [3+2] cycloadditions. nih.gov While direct examples for this compound are not prevalent, the N-heteroaryl substituent suggests that similar reactivity may be accessible.

| Reaction Type | Conditions/Reagents | Potential Product Type |

|---|---|---|

| Acid-Catalyzed Ring-Opening | HCl (aq) | N-(1-propenyl) or N-(chloropropyl) derivatives |

| Photochemical [3+2] Cycloaddition | Methyl acrylate, UV light | Substituted N-(4-bromopyridin-2-yl)cyclopentylamine |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it profoundly alters the electronic properties of the pyridine ring. While direct electrophilic substitution on a pyridine ring is often challenging due to the ring's electron-deficient nature, converting it to an N-oxide can facilitate such reactions. wikipedia.org The negative oxygen atom in the N-oxide increases the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.org This strategy is a common way to activate the pyridine system for further functionalization.

Quaternization and Complexation Studies

As a Lewis base, the pyridine nitrogen of this compound can react with various Lewis acids, including alkyl halides (quaternization) and metal ions (complexation).

Quaternization: The reaction with alkyl halides, such as methyl iodide, would lead to the formation of a quaternary pyridinium (B92312) salt. This process further increases the electron-deficient character of the ring, enhancing its reactivity toward nucleophiles.

Complexation: The nitrogen atom can coordinate with metal ions to form metal complexes. Studies on similar pyridine derivatives show that the pyridine nitrogen is a common coordination site for metals like gold, platinum, palladium, and nickel. nih.govresearchgate.net For instance, research on 4-aminopyridine (B3432731) has demonstrated its ability to form charge-transfer complexes and ionic species with halogens, where the pyridine nitrogen is the primary site of interaction. acs.orgresearchgate.net These interactions are crucial in coordination chemistry and catalysis.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The substitution pattern on the pyridine ring is dictated by the combined electronic influence of the ring nitrogen, the activating N-cyclopropylamino group, and the deactivating but ortho-, para-directing bromo group.

Regioselectivity and Electronic Effects of Existing Substituents

The regioselectivity of substitution reactions is a consequence of the stability of the reaction intermediates. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated for nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing effect of the ring nitrogen. researchgate.netyoutube.com In this compound, the C4 position is highly susceptible to SNAr for two key reasons: it is an activated position, and the bromine atom is a good leaving group. researchgate.net The electron-donating N-cyclopropylamino group at C2 somewhat counteracts the ring's activation for nucleophilic attack but does not prevent substitution at the C4 position. Therefore, nucleophiles will preferentially replace the bromine atom at C4.

Table 1: Summary of Electronic Effects and Predicted Regioselectivity This interactive table summarizes the directing effects of the substituents on the pyridine ring.

| Substituent | Position | Electronic Effect | Directing Influence (SEAr) | Reactivity toward SNAr |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivating | Activating at C2, C4, C6 |

| N-Cyclopropylamino | 2 | Electron-donating (resonance) | Activating; ortho, para (C3, C5) | Deactivating |

| Bromo | 4 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Deactivating; ortho, para (C3, C5) | Good leaving group at an activated position |

Synthetic Strategies for Introducing Additional Functionalities

The reactivity profile of this compound allows for several synthetic strategies to introduce new functional groups. The C4-bromo position is particularly valuable as a synthetic handle.

Nucleophilic Displacement of Bromine: The C4-bromo group can be displaced by a variety of nucleophiles. This provides a direct route to 4-substituted-N-cyclopropylpyridin-2-amine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C4 position is an ideal site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Table 2: Potential Synthetic Transformations at the C4 Position This interactive table outlines key synthetic strategies for functionalizing the molecule.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | R-OH / Base | Alkoxy (R-O-) |

| Nucleophilic Substitution | R-SH / Base | Thioether (R-S-) |

| Nucleophilic Substitution | R-NH₂ | Secondary Amine (R-NH-) |

| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl, etc. (R-) |

| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Tertiary Amine (R₂N-) |

| Sonogashira Coupling | R-C≡CH / Pd, Cu catalysts | Alkynyl (R-C≡C-) |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the primary reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C4 position proceeds via a two-step addition-elimination mechanism. nih.govrsc.org

Addition Step: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. This resonance stabilization is a key factor in why attack occurs at the C4 position. researchgate.netyoutube.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This step is typically fast.

Mechanism of Electrophilic Aromatic Substitution (SEAr): The SEAr reaction, predicted to occur at the C5 position, also follows a two-step mechanism. libretexts.orglibretexts.org

Addition Step: An electrophile (E⁺) attacks the π-system of the pyridine ring, forming a resonance-stabilized cationic intermediate called an arenium ion or sigma complex. libretexts.org The stability of this intermediate is enhanced by the electron-donating N-cyclopropylamino group.

Deprotonation Step: A base removes a proton from the sp³-hybridized carbon atom, restoring the aromatic system and yielding the final substituted product. libretexts.orglibretexts.org The energetic advantage of reforming the aromatic ring drives this proton loss.

Transition State Analysis in Catalytic Processes

Transition state analysis is a powerful tool in computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding catalyst efficiency. For this compound, a key area of reactivity is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds.

In a typical Suzuki-Miyaura coupling cycle involving an aryl bromide like this compound, the key steps are oxidative addition, transmetalation, and reductive elimination. Transition state analysis, often performed using Density Functional Theory (DFT), provides critical insights into the energy barriers associated with each of these steps.

Transmetalation: Following oxidative addition, a boronic acid or ester (the coupling partner) undergoes transmetalation with the palladium(II) complex. The transition state for this step involves a multi-center arrangement where the organic group is transferred from boron to palladium. The nature of the base used in the reaction plays a crucial role in facilitating this step, and its interaction with the boronic acid and the palladium complex would be explicitly modeled in the transition state calculation.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst. The transition state for this step involves the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond. The geometry of the ligands on the palladium center significantly influences the energy barrier of this step.

A hypothetical transition state analysis for a Suzuki-Miyaura coupling of this compound with phenylboronic acid might yield data similar to that shown in the interactive table below, which is based on typical values for related systems.

| Reaction Step | Key Interacting Atoms in Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | C4, Br, Pd | 15 - 25 |

| Transmetalation | Pd, C(pyridine), C(phenyl), B | 10 - 20 |

| Reductive Elimination | Pd, C(pyridine), C(phenyl) | 5 - 15 |

Note: These values are illustrative and based on general findings for similar catalytic reactions. Specific experimental or computational studies on this compound are required for precise data.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of a chemical reaction is governed by the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. For catalytic reactions involving this compound, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).

For a palladium-catalyzed cross-coupling reaction, the rate law can be complex, often depending on the concentration of the catalyst, the aryl halide, and the coupling partner. The reaction order with respect to each component can provide insights into the rate-determining step of the catalytic cycle. For instance, if the reaction is found to be first-order in the palladium catalyst and this compound, but zero-order in the boronic acid, it would suggest that oxidative addition is the rate-determining step.

The following interactive table provides hypothetical thermodynamic data for a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

| Compound | Standard Enthalpy of Formation (ΔHf°) (kcal/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kcal/mol) |

| This compound | Value not available | Value not available |

| Phenylboronic Acid | -195 | -150 |

| N-cyclopropyl-4-phenylpyridin-2-amine | Value not available | Value not available |

| Overall Reaction ΔG | Expected to be negative | Expected to be negative |

Note: The table highlights the type of data obtained from thermodynamic studies. Specific values for this compound and its products would require dedicated experimental or computational investigation.

Role As a Strategic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds and Architectures

The presence of both a nucleophilic amino group and a reactive aryl bromide within the same molecule makes 4-Bromo-N-cyclopropylpyridin-2-amine an ideal starting material for the synthesis of intricate heterocyclic systems. The bromine atom at the 4-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which serve as a cornerstone for building molecular complexity.

Annulation Reactions Leading to Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for the synthesis of polycyclic systems. While direct literature on annulation reactions of this compound is not extensively detailed, its structure is well-suited for such transformations. For instance, the bromine atom can readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be further functionalized to undergo intramolecular cyclization, leading to the formation of fused ring systems.

A common strategy involves a two-step sequence where a Suzuki-Miyaura coupling is followed by an intramolecular cyclization. For example, coupling with a boronic acid containing a suitably positioned functional group can set the stage for a subsequent ring-closing reaction.

| Coupling Partner | Catalyst System | Resulting Scaffold (Post-Cyclization) |

| 2-Formylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Potential for formation of a fused quinoline-like system |

| 2-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Potential for formation of a fused acridone-like system |

Furthermore, the intramolecular Heck reaction represents another powerful tool for the synthesis of polycyclic structures from precursors derived from this compound. wikipedia.orglibretexts.org By introducing an olefin-containing side chain, typically via N-alkylation or coupling at the bromine position, an intramolecular palladium-catalyzed cyclization can be initiated to form a variety of carbocyclic and heterocyclic rings. wikipedia.orgresearchgate.netprinceton.edu

Bridging Strategies for Novel Ring Systems

Bridging strategies offer a route to three-dimensional and often rigid molecular architectures that are of significant interest in medicinal chemistry and materials science. The bifunctional nature of this compound allows it to act as a linchpin in the construction of bridged ring systems.

One conceptual approach involves a sequential functionalization strategy. The amino group can be acylated or alkylated with a reagent that also contains a reactive site for a subsequent intramolecular reaction with the bromo-substituted pyridine (B92270) ring. For example, reaction with a dihalide under phase-transfer conditions could lead to a macrocyclic intermediate, which upon a transannular reaction could form a bridged system.

While specific examples utilizing this compound in bridging strategies are not prevalent in the literature, the fundamental reactivity of the molecule supports its potential in this area. The development of novel synthetic methodologies continues to expand the possibilities for creating such complex and unique ring systems.

Applications in Medicinal Chemistry Research as a Synthon

The this compound moiety is a valuable synthon in medicinal chemistry, providing a versatile platform for the synthesis of diverse compound libraries and the exploration of new chemical space.

Design and Synthesis of Compound Libraries Utilizing the this compound Moiety

Combinatorial chemistry and parallel synthesis are powerful techniques for the rapid generation of large numbers of compounds for high-throughput screening. nih.gov The amenability of the bromine atom in this compound to a wide range of palladium-catalyzed cross-coupling reactions makes it an excellent scaffold for library synthesis. By employing a variety of coupling partners, a diverse set of substituents can be introduced at the 4-position of the pyridine ring.

A representative parallel synthesis scheme could involve the reaction of this compound with a library of boronic acids, organostannanes, or terminal alkynes under optimized palladium-catalyzed conditions. This approach allows for the systematic variation of the substituent at a key position, enabling the exploration of structure-activity relationships (SAR).

| Reaction Type | Coupling Partners | Potential Library Diversity |

| Suzuki-Miyaura Coupling | Diverse aryl and heteroaryl boronic acids | Introduction of a wide range of aromatic and heterocyclic motifs |

| Stille Coupling | Various organostannanes | Access to alkyl, alkenyl, and aryl substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | Generation of alkynyl-substituted pyridines |

Exploration of New Chemical Space through Derivatization Efforts

The exploration of new chemical space is crucial for the discovery of novel bioactive molecules. Derivatization of the this compound scaffold allows medicinal chemists to systematically modify its properties and explore new regions of chemical space. Beyond the cross-coupling reactions at the bromine position, the N-cyclopropylamino group can also be a site for further functionalization, although it is generally less reactive.

Scaffold hopping, a strategy to identify isosteric replacements for a core molecular structure while retaining biological activity, can be effectively employed using derivatives of this compound. By creating a library of analogs with diverse substituents, researchers can identify novel scaffolds with improved pharmacokinetic or pharmacodynamic properties.

Contribution to Scaffold Diversity in Research Compound Collections

The inclusion of compounds derived from this compound in research compound collections significantly enhances their structural diversity. The unique combination of a substituted pyridine ring and a cyclopropylamine (B47189) moiety provides a distinct chemical scaffold that is not readily accessible through other synthetic routes. This diversity is critical for the success of high-throughput screening campaigns, as it increases the probability of identifying hits against a wide range of biological targets. The ability to generate a large number of analogs from this single starting material makes it a cost-effective and efficient tool for enriching compound libraries.

Utilization in Agrochemical Research and Development

The pyridine core, substituted with reactive functional groups, is a well-established scaffold in the discovery of new agrochemicals. The presence of both a bromine atom, suitable for cross-coupling reactions, and an N-cyclopropyl group makes this compound a compound of significant interest in this field.

Synthesis of Novel Agrochemical Candidates

Bromo-aminopyridines are recognized as crucial intermediates for designing novel and structurally diverse heterocyclic compounds for the screening and development of innovative pesticides and pharmaceuticals. guidechem.com The bromine atom on the pyridine ring serves as a versatile handle for introducing various other functional groups, which is a key strategy in the synthesis of new active ingredients. guidechem.comchemimpex.com For instance, the related compound 2-amino-4-bromopyridine (B18318) is a known precursor in the formulation of herbicides and fungicides, underscoring the importance of this chemical class in creating effective crop protection agents. chemimpex.comchemimpex.com

Furthermore, the cyclopropylamine structural motif is a component of known insecticidal compounds. The compound 2-cyclopropylamino-4,6-diamino-s-triazine, for example, is utilized for controlling a range of hygiene pests and animal ectoparasites. google.com The synthesis of such compounds involves the reaction of halogenated precursors with cyclopropylamine. google.com This established bioactivity of the cyclopropylamine group, combined with the synthetic flexibility of the bromo-aminopyridine core, positions this compound as a strategic starting material for the generation of new agrochemical candidates with potentially enhanced efficacy and novel modes of action.

Structural Design for Environmental Research Applications

The structural components of this compound are relevant to the development of agrochemicals designed for improved environmental profiles. The stability and reactivity of the bromopyridine core are key factors in creating new formulations. chemimpex.com Research into related bromo-aminopyridine compounds focuses on developing more effective and environmentally compatible herbicides and pesticides. chemimpex.com The design of such compounds often involves modifying the core structure to fine-tune biological activity and environmental persistence. The specific combination of the bromo-pyridinyl core with the N-cyclopropyl group offers a unique scaffold for creating targeted agrochemicals, which is an essential aspect of modern environmental research in agriculture.

Potential in Material Science Research

The reactivity and electronic properties of pyridine derivatives make them attractive candidates for the synthesis of functional materials. While specific research on this compound in this area is still emerging, the characteristics of its constituent parts suggest significant potential.

Precursor for Functional Polymers and Monomers

The bifunctional nature of this compound, with its reactive bromine atom and amine group, makes it a candidate as a monomer or precursor for specialized polymers. The bromine atom can participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to form the polymer backbone. Related aminopyridine compounds, such as 3-amino-4-bromopyridine, have been explored for their potential in creating advanced materials like conductive polymers for use in electronic devices. chemimpex.com The N-cyclopropyl group can influence the resulting polymer's physical properties, such as solubility, thermal stability, and morphology.

Design of Advanced Catalytic Systems

Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate with metal centers. wikipedia.org The structure of this compound allows for its potential use as a ligand in the design of novel catalytic systems. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, binding to a metal center to form a stable complex.

Research on related pyridinylimine and pyridinylmethylamine derivatives has demonstrated their utility in forming metal complexes, for example, with copper, for applications in atom transfer radical polymerization (ATRP). researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are a cornerstone of modern synthesis, and the design of ligands is crucial for catalyst performance. researchgate.netnih.govresearchgate.net The bromine atom on the this compound scaffold allows it to also serve as a substrate in such reactions, highlighting its dual role in the synthesis of complex molecules that could themselves be part of larger catalytic cycles or functional materials. researchgate.netnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis increasingly relies on automation and continuous-flow processes to improve efficiency, scalability, and safety. The properties of building blocks like this compound are well-suited for these advanced manufacturing platforms.

The use of primary amines as feedstocks is a key element in the automated, continuous-flow synthesis of complex heterocyclic structures like spirocyclic tetrahydronaphthyridines. calpaclab.com In these processes, a primary amine is reacted with a halogenated vinylpyridine in a sequence that can involve photoredox-catalysed hydroaminoalkylation followed by an intramolecular SNAr N-arylation or a palladium-catalysed C–N bond formation. calpaclab.com As a primary amine derivative, this compound fits the substrate profile for integration into such modular and automated synthesis workflows. This approach allows for the rapid generation of diverse compound libraries from a common set of starting materials, accelerating drug discovery and materials science research. calpaclab.com The ability to execute these reactions on a gram scale with high productivity demonstrates the scalability of flow synthesis for these types of building blocks. calpaclab.com

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Bromo-N-cyclopropylpyridin-2-amine, allowing for the precise mapping of its proton and carbon environments.

The structural confirmation of this compound is achieved through the analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the amino group, and the pyridine (B92270) ring's nitrogen.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the N-H proton, and the protons of the cyclopropyl (B3062369) group.

Pyridine Protons: The pyridine ring exhibits three aromatic protons. The proton at the C5 position is anticipated to appear as a doublet, coupled to the proton at C6. The proton at C3 will likely be a singlet or a very finely split doublet due to a small four-bond coupling to the C5 proton. The C6 proton, adjacent to the nitrogen, would appear as a doublet coupled to the C5 proton.

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (-CH-) attached to the nitrogen will appear as a multiplet. The four methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets.

Amine Proton: The N-H proton signal is typically a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The bromine atom's electron-withdrawing and the amino group's electron-donating effects significantly influence the chemical shifts of the pyridine ring carbons.

Pyridine Carbons: The carbon atom bearing the bromine (C4) would be significantly shielded. The carbon attached to the amino group (C2) would be shifted downfield. The remaining pyridine carbons (C3, C5, C6) will have shifts characteristic of substituted pyridines.

Cyclopropyl Carbons: The spectrum will show two signals for the cyclopropyl group: one for the methine carbon and one for the two equivalent methylene carbons.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Pyridine) | ~6.6 - 6.8 | d | ~1.5 - 2.0 |

| H-5 (Pyridine) | ~6.9 - 7.1 | dd | ~5.5, 2.0 |

| H-6 (Pyridine) | ~7.8 - 8.0 | d | ~5.5 |

| NH (Amine) | Variable (e.g., ~5.0 - 6.0) | br s | - |

| CH (Cyclopropyl) | ~2.6 - 2.8 | m | - |

| CH₂ (Cyclopropyl) | ~0.6 - 0.9 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158 - 160 |

| C3 (Pyridine) | ~108 - 110 |

| C4 (Pyridine) | ~125 - 127 |

| C5 (Pyridine) | ~140 - 142 |

| C6 (Pyridine) | ~148 - 150 |

| CH (Cyclopropyl) | ~23 - 25 |

| CH₂ (Cyclopropyl) | ~6 - 8 |

2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings (e.g., between H5 and H6), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and establish long-range C-H correlations, respectively, solidifying the complete structural assignment.

The conformation of the N-cyclopropyl group relative to the pyridine ring is a key structural feature. The rotation around the C2-N bond can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would reveal through-space correlations between the cyclopropyl protons and the proton at the C3 position of the pyridine ring. The presence and intensity of these NOE cross-peaks can help determine the preferred orientation (syn- or anti-periplanar) of the cyclopropyl group with respect to the C3-H bond. Furthermore, precise analysis of the proton-proton coupling constants (³JHH) within the cyclopropyl ring and between the methine proton and the N-H proton can provide additional conformational insights.

Dynamic NMR (DNMR) studies could be employed to investigate the rotational barrier around the C2-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures (lineshape analysis), it is possible to calculate the activation energy (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational dynamics.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation behavior to further corroborate the structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula, a crucial step in confirming the identity of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity separated by two mass units for the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₈H₉⁷⁹BrN₂]⁺ | ⁷⁹Br | 212.0003 |

| [C₈H₉⁸¹BrN₂]⁺ | ⁸¹Br | 213.9983 |

The observation of this isotopic doublet at the correct m/z values would provide strong evidence for the molecular formula C₈H₉BrN₂. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure. For this compound, several fragmentation pathways can be predicted:

Loss of the Cyclopropyl Group: A common fragmentation would be the cleavage of the N-cyclopropyl bond, leading to the loss of a cyclopropyl radical (•C₃H₅) or cyclopropene (B1174273) (C₃H₄).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a characteristic fragmentation for amines. nist.gov This could lead to the formation of a stable iminium ion.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of molecules like HCN.

Loss of Bromine: Cleavage of the C-Br bond could lead to a fragment ion corresponding to [M-Br]⁺.

Studying these fragmentation patterns provides a "fingerprint" of the molecule that confirms the connectivity of the pyridine ring, the bromine atom, and the N-cyclopropyl substituent.

GC-MS and LC-MS Coupling for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of individual components within a chemical reaction mixture. In the context of the synthesis of this compound, these methods would be indispensable for monitoring reaction progress, identifying potential byproducts, and confirming the structure of the final product.

A hypothetical GC-MS analysis of a reaction mixture leading to this compound would likely involve the separation of the target compound from starting materials, such as a brominated pyridine precursor and cyclopropylamine (B47189), as well as any reaction intermediates or side-products. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

Similarly, LC-MS analysis would be crucial, particularly if the compound or its precursors have limited volatility or thermal stability. Reversed-phase chromatography would likely be employed to separate the components based on their polarity. The mass spectrometric data would provide molecular weight information and fragmentation patterns to confirm the identity of the eluted peaks. For instance, the fragmentation of this compound in the mass spectrometer could involve the loss of the cyclopropyl group or other characteristic cleavages of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule.

Identification of Key Functional Groups and Bond Stretches

For this compound, FT-IR and Raman spectra would exhibit characteristic vibrational modes. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine and the pyridine ring would be observed in the fingerprint region (below 1500 cm⁻¹). The aromatic C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The vibrations associated with the cyclopropyl group, including C-H and C-C stretching and bending modes, would also be present.

A hypothetical data table summarizing the expected key vibrational frequencies is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Cyclopropyl Group | C-H Stretches | 2900 - 3100 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Amine | C-N Stretch | 1250 - 1350 |

| Bromo-Aryl | C-Br Stretch | 500 - 700 |

Polymorphism and Solid-State Characterization

Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact the physical properties of a compound. While no specific studies on the polymorphism of this compound have been reported, vibrational spectroscopy is a key tool for its investigation. Different polymorphic forms would exhibit distinct FT-IR and Raman spectra due to variations in the crystal lattice and intermolecular interactions, such as hydrogen bonding involving the amine group. These differences would be most apparent in the fingerprint region of the spectra.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would, if a suitable crystal could be grown, reveal its precise molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would also elucidate the packing of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds between the amine hydrogen and the nitrogen atom of a neighboring pyridine ring, or other non-covalent interactions.

Bond Lengths, Bond Angles, and Torsional Angles in Crystalline Forms

The data obtained from X-ray crystallography would allow for the creation of a detailed structural model of the molecule. Based on known structures of similar compounds, the pyridine ring would be expected to be largely planar. The bond lengths within the pyridine ring would reflect its aromatic character. The C-Br bond length would be consistent with that of other bromo-aromatic compounds. The geometry around the exocyclic nitrogen atom and the conformation of the cyclopropyl group relative to the pyridine ring would be of particular interest.

A hypothetical table of selected bond lengths and angles is provided below for illustrative purposes:

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-Br | ~1.90 | C-N-C (amine) | ~120 |

| C-N (pyridine) | ~1.34 | C-C-C (cyclopropyl) | ~60 |

| C-C (pyridine) | ~1.39 | Pyridine Ring Angles | ~120 |

| C-N (amine) | ~1.38 | ||

| C-C (cyclopropyl) | ~1.51 |

Intermolecular Interactions and Crystal Packing Motifs

Due to the lack of specific crystallographic data for this compound in the available literature, the analysis of its intermolecular interactions and crystal packing is based on studies of analogous 2-aminopyridine (B139424) derivatives. These studies provide a strong indication of the types of non-covalent interactions that govern the solid-state assembly of this molecule.

The primary intermolecular forces expected to be at play are hydrogen bonds and, potentially, halogen bonds. The N-H group of the cyclopropylamino substituent is a potent hydrogen bond donor, while the pyridine ring nitrogen and the amino group nitrogen can act as hydrogen bond acceptors. This is supported by research on 2-aminopyridine dimers, which indicates the formation of stable hydrogen-bonded pairs. researchgate.net

In the crystal lattice of related compounds, such as 2-aminopyridinium salts, extensive hydrogen bonding networks are observed. For instance, in the crystal structure of 2-aminopyridinium thiocyanate, N-H···N and N-H···S hydrogen bonds are the dominant interactions, creating a complex three-dimensional network. nih.gov Similarly, in salts with carboxylic acids like citric acid, strong charge-assisted N-H···O hydrogen bonds are formed between the protonated pyridine nitrogen and the carboxylate oxygen atoms. nih.gov In copper complexes of 2-amino-5-bromopyridine, N-H···Br hydrogen contacts are observed, indicating that the bromine atom can also participate in hydrogen bonding. researchgate.net

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions likely leads to the formation of well-ordered crystal structures. The specific packing motif, whether it be herringbone, layered, or a more complex three-dimensional network, will depend on the interplay of these forces and the steric influence of the cyclopropyl group.

Advanced Spectroscopic Techniques

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a derivative of this compound to be CD-active, it would need to be chiral.

Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, no experimental CD spectroscopic data can be presented. Should such chiral derivatives be synthesized in the future, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their conformational dynamics in solution.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis spectrum of pyridine itself exhibits bands corresponding to π → π* and n → π* transitions. wikipedia.org For this compound, the presence of the bromo and cyclopropylamino substituents will influence the energies of these transitions.

The primary electronic transitions anticipated for this molecule are:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. The substitution on the pyridine ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

n → π transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. These are also sensitive to substitution and solvent polarity.

Studies on vicinally substituted aminopyridines have shown that the long-wavelength absorption band is often composed of more than one electronic transition. tandfonline.com The interaction of the amino group's lone pair with the pyridine π-system generally leads to a red shift in the absorption maxima. The bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, will further modulate the electronic structure and the resulting spectrum.

The table below provides a summary of the expected electronic transitions for this compound based on data from analogous compounds.

| Type of Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Pyridine ring | 200-300 nm | High |

| n → π | Nitrogen lone pairs | > 270 nm | Low |

It is important to note that the exact absorption maxima and molar absorptivities would need to be determined experimentally. The solvent used for analysis will also play a role, as it can influence the energies of the electronic states, particularly those with significant charge-transfer character.

Computational and Theoretical Investigations of 4 Bromo N Cyclopropylpyridin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of molecules like 4-Bromo-N-cyclopropylpyridin-2-amine. These computational approaches model the electronic and geometric structure of the molecule, offering data that complements and often predicts experimental findings. While specific computational studies on this compound are not extensively available in public literature, the principles and expected outcomes can be detailed based on established computational chemistry practices and studies on analogous compounds. nih.gov

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential)

The electronic landscape of a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations are particularly powerful for elucidating this landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen of the amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.